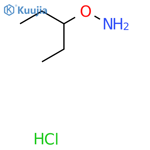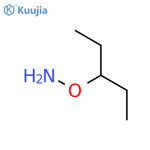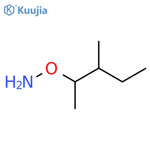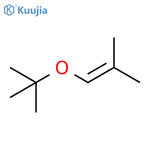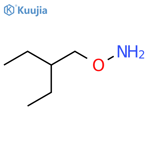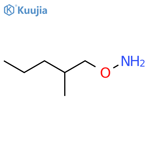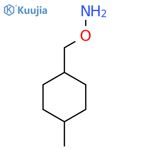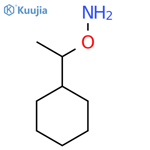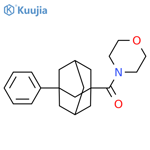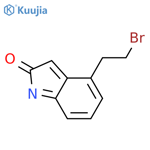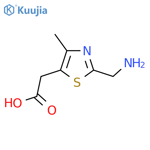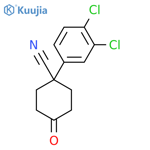オーガノオキシゲン化合物
有機酸素化合物は、炭素-酸素結合を含むことで特徴付けられる広範な化学物質のクラスであり、その構造的および機能的な特性において不可欠な存在である。これらの化合物にはアルコール、エーテル、アルデヒド、ケトン、カルボン酸、エステルおよびパーオキシドなど多様な分子が含まれており、それぞれが異なる反応性と応用を持つ。炭素-酸素結合は極性を与えるため、溶解度や沸点および分子間相互作用に影響を与え、これにより有機合成化学や医薬品分野および工業プロセスにおいて価値ある存在となる。有機酸素化合物の主な利点には、有機合成における中間体としての多様性があり、複雑な��子フレームワークの構築を可能にする。その反応性により、酸化や還元および求核置換反応などの選択的な変換が可能となり、これらは精密化学品製造において重要な役割を果たす。さらに多くの有機酸素化合物はその調整可能な物理化学的特性により溶媒や安定剤または機能性添加剤として使用されることがある。生物学系においては、これらの化合物は代謝物やシグナル分子および構造成分として重要な役割を果たす。制御された条件下での安定性と予測可能性は研究や製造における有用性をさらに高めている。広範な使用実績は、これらの化合物が多様な産業分野において化学革新と実用応用の発展に寄与していることを示している。

- カルボニル化合物
- 炭水化物と炭水化物結合体
- イーサー
- アルコールとポリオール
- アリールアルキルケトン
- アルキルフェニルケトン
- シクロヘキサノール
- O-グリコシル化合物
- アリールアルデヒド
- フェノールグルコースイド
- ピー-ベンゾキノン
- ヒドロキシベンズアルデヒド
- エンオン
- ケトン
- オリゴ糖
- 環状ケトン
- 中鎖アルデヒド
- クイニク酸およびその誘導体
- 二次アルコール
- 第三級アルコール
- 糖酸及び誘導体
- ケタール
- ケチレンアセタール
- α-水素アレデヒド
- アミノサイクロイトールス
- 一次アルコール
- アリールフェニルケトン
- オルトエステル
- シクロヘキセンオネ
- 1,2-ジオール
- ヘキソース
- ペントース
- ジアゾエーテル
- アシロイン
- アミノシクロチトールグリコシド
- ベータ-ヒドロキシケトン
- スカロール
- 環状アルコールおよびその誘導体
- アルキルアリールエーテル
- 4,5-ジサブスティチューテッド 2-デオキシステプタミン
- アジルアミノスガー
- シアノジェニックグリコサイド
- シキミ酸とその誘導体
- N-アシルニューラミン酸
- グルクロン酸誘導体
- モノサッカライド
- グルコノラクトン
- 二環アミノ酸及び誘導体
- シクロペンタノール
- アルファクロールケトン
- ジアルキルエーテル
- アミノグリコシド
- β-アミノケトン
- ジアリールエーテル
- N-アシルアルファヘキソーアミン
- M-ベンゾキノン
- 単糖リン酸塩
- 4,6-ジサブスティチュート 2-デオキシストレプタミン
- C-グリコシル化合物
- エンアルス
- アリールケトン
- グリコシルアミン
- ペントースリン酸塩
- オ−グルクロンイド
- 短鎖アルデヒド
- グリセルアルデヒド−3−リン酸塩
- ベータジケトン
- オーガノオキシゲン化合物
- アルファ-ヒドロキシケトン
- オリゴサッカライド硫酸塩
- アルキルグルコシノレート
- ベータ-ヒドロキシアルデヒド
- エノールス
- 1,3-ジカルボニル化合物
- アルファジケトン
- アルファ-アシロキシケトン
- オキセットアンアミノ酸および誘導体
- アセタール
- イノシトールリン酸塩
- ヘプトース
- シクロイトールと誘導体
- ジサッカライドリン酸塩
- N-アシルニューラミネート-9リン酸塩
- ヘキソースリン酸
- 2-デオキシスレプタミンアミノグリコシド
- O-クイノメタン
- アルファハロケトン
- アルファ位に枝分岐を持つアルファ、ベータ−不飽和ケトン
- オーベンゾキノン
- イノルス
- 二糖類
- β'-ヒドロキシ-α,β-不飽和ケトン
- カルボニル水和物
- P-quinomethanes
- Ketenes
- Alpha,beta-unsaturated ketones
- C-glucuronides
- O-galloylquinic acids and derivatives
- Ynolates
- N-glucuronides
- Pyranoid amino acids and derivatives
- アミノサッカライド
- ヘミアセタール
- Furanoid amino acids and derivatives
- Thioglycosides
- Ynones
関連文献
-
1. Book reviews
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
推奨される供給者
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
